2-Phenyl(~13~C_2_)ethan-1-amine
Description
2-Phenyl(~13~C₂)ethan-1-amine is a carbon-13 isotopically labeled derivative of 2-phenylethylamine (PEA), a naturally occurring biogenic amine with a phenyl group attached to a two-carbon ethylamine backbone. The incorporation of two ¹³C isotopes (at the ethan-1-amine chain) enhances its utility in tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based metabolic or pharmacokinetic analyses . While direct data on this isotopologue are sparse in the provided evidence, its structural analogs and synthetic pathways are well-documented, enabling inferences about its physicochemical and biological properties.
Properties
IUPAC Name |
2-phenyl(1,2-13C2)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i6+1,7+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHGXPLMPWCGHP-AKZCFXPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2][13CH2]N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745689 | |
| Record name | 2-Phenyl(~13~C_2_)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-60-1 | |
| Record name | 2-Phenyl(~13~C_2_)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287100-60-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl(~13~C_2_)ethan-1-amine typically involves the introduction of carbon-13 labeled phenyl groups into the ethan-1-amine structure. One common method is the reductive amination of benzaldehyde (~13~C_2_) with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH to facilitate the formation of the amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The isotopic labeling with carbon-13 is achieved through the use of carbon-13 enriched starting materials, which are commercially available.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl(~13~C_2_)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br_2) or nitric acid (HNO_3) under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Phenyl(~13~C_2_)ethan-1-amine is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Studying reaction mechanisms and pathways using NMR spectroscopy.
Biology: Investigating metabolic pathways and enzyme interactions.
Medicine: Researching drug metabolism and pharmacokinetics.
Industry: Used in the development of labeled compounds for tracing and analysis in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Phenyl(~13~C_2_)ethan-1-amine involves its interaction with specific molecular targets and pathways. The carbon-13 isotope allows for detailed tracking of the compound’s behavior in biological systems using NMR spectroscopy. This enables researchers to study the compound’s metabolic fate, interactions with enzymes, and its role in various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The phenyl group in 2-phenylethylamine derivatives is frequently modified with halogens (e.g., Cl in ), heterocycles (e.g., thiophene in ), or alkyl chains (e.g., ethyl in ), altering lipophilicity and receptor binding.
- Isotopic Labeling: The ¹³C labeling in 2-phenyl(~13~C₂)ethan-1-amine distinguishes it from non-labeled analogs, enabling precise tracking in metabolic pathways or environmental studies .
Q & A
Q. How is 2-Phenyl(~13~C_2_)ethan-1-amine synthesized, and what are the critical challenges in achieving isotopic purity?
Methodological Answer: The synthesis typically involves reductive amination of phenylacetaldehyde (~13~C_2_-labeled) with ammonia or ammonium acetate under controlled conditions (e.g., sodium triacetoxyborohydride as a reducing agent). Key challenges include:
- Isotopic scrambling : Ensuring the ~13~C label remains localized to the ethanamine chain.
- Purification : Chromatography (e.g., HPLC or flash chromatography) is critical to isolate the labeled product from unreacted precursors.
- Yield optimization : Adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. methanol), and reaction time to minimize side reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy :
- 13C NMR : Confirms isotopic labeling by identifying enriched carbons (e.g., δ 40–45 ppm for the ethanamine carbons).
- 1H NMR : Distinguishes aromatic protons (δ 7.2–7.4 ppm) and amine protons (δ 1.5–2.5 ppm, broad).
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 138.1 for unlabeled; +2 Da for ~13~C_2_) .
Advanced Research Questions
Q. How can this compound be used in metabolic pathway tracing, and what analytical methods are required?
Methodological Answer: This compound is used to track phenylalkylamine metabolism in vivo or in vitro. Key steps include:
Dosing : Administer the labeled compound to model organisms (e.g., rodents) or cell cultures.
Sample preparation : Extract metabolites via liquid-liquid extraction (e.g., ethyl acetate) or solid-phase extraction.
Analysis :
- LC-MS/MS : Quantifies labeled metabolites (e.g., phenylacetaldehyde or phenylacetic acid derivatives) using isotopic peaks.
- Isotope ratio monitoring : Detects ~13~C enrichment in downstream products .
Q. Table 1: Example LC-MS Parameters for Metabolite Detection
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | 0.1% formic acid in H2O/MeOH |
| Ionization Mode | ESI+ |
| Detection Range | m/z 100–500 |
Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., trace amine-associated receptor 1 [TAAR1]).
- QSAR modeling : Train models on datasets of phenylalkylamines to correlate structural features (e.g., logP, polar surface area) with activity.
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability .
Q. Table 2: Example QSAR Parameters for Derivatives
| Parameter | Impact on Activity |
|---|---|
| LogP | Increased lipophilicity enhances CNS penetration |
| Amine pKa | Affects protonation state and receptor binding |
| Aromatic substituents | Electron-withdrawing groups reduce TAAR1 affinity |
Experimental Design
Q. How to design a study investigating the stability of this compound under varying pH conditions?
Methodological Answer:
Sample preparation : Dissolve the compound in buffers (pH 2–12) and incubate at 37°C.
Timepoints : Collect aliquots at 0, 6, 12, 24, and 48 hours.
Analysis :
- HPLC : Monitor degradation products (e.g., phenylacetaldehyde).
- Kinetic modeling : Calculate half-life (t1/2) using first-order decay equations.
Controls : Include unlabeled compound to distinguish isotopic effects .
Q. What strategies mitigate racemization during the synthesis of chiral derivatives of this compound?
Methodological Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during reductive amination.
- Low-temperature reactions : Conduct steps below –20°C to slow racemization.
- Enzymatic resolution : Employ transaminases (e.g., ω-transaminase) to selectively produce enantiopure amines .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of phenylalkylamine derivatives?
Methodological Answer:
- Source validation : Cross-check assay conditions (e.g., cell lines, receptor subtypes).
- Structural verification : Confirm compound purity and stereochemistry via X-ray crystallography or chiral HPLC.
- Meta-analysis : Use tools like RevMan to statistically compare datasets and identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
